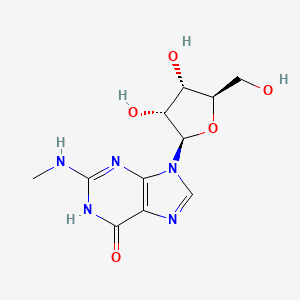

N2-Methylguanosine

描述

2-甲基鸟苷是一种修饰的核苷,存在于各种 RNA 分子中,包括转运 RNA (tRNA)、核糖体 RNA (rRNA) 和小核 RNA (snRNA)。该化合物以鸟嘌呤 N2 位的环外胺基甲基化而著称。 它在 RNA 结构的稳定性和功能中起着至关重要的作用,有助于基因表达和蛋白质合成的调节 .

准备方法

合成路线和反应条件: 2-甲基鸟苷的合成通常涉及鸟苷的甲基化。一种常见的方法是在碱如氢化钠 (NaH) 或碳酸钾 (K2CO3) 的存在下,使用碘甲烷 (CH3I) 作为甲基化剂。 该反应在非质子溶剂(如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO))中于升高的温度下进行 .

工业生产方法: 2-甲基鸟苷的工业生产可能涉及使用特定甲基转移酶的酶促甲基化。这些酶催化从 S-腺苷甲硫氨酸 (SAM) 到鸟苷 N2 位的甲基转移。 由于其特异性和效率,这种方法具有优势 .

化学反应分析

反应类型: 2-甲基鸟苷会发生各种化学反应,包括:

氧化: 它可以被氧化形成 2-甲基鸟嘌呤。

还原: 还原反应可以将其还原回鸟苷。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢 (H2O2) 和高锰酸钾 (KMnO4)。

还原: 使用硼氢化钠 (NaBH4) 等还原剂。

主要产物:

氧化: 2-甲基鸟嘌呤。

还原: 鸟苷。

取代: 各种取代的鸟苷衍生物

科学研究应用

Biological Functions and Mechanisms

Role in tRNA and RNA Modifications

- m²G is predominantly found in transfer RNA (tRNA) at crucial junctions, influencing the stability and functionality of these molecules. Specifically, it is located at the junctions between the acceptor stem and the D-arm as well as between the D-arm and the anticodon stem loop .

- The presence of m²G affects base-pairing properties, allowing for canonical pairing with cytidine (C) while also enabling non-canonical interactions with uridine (U) and adenine (A). This versatility in base-pairing is essential for proper tRNA function during protein synthesis .

Impact on Gene Expression

- RNA modifications, including m²G, are critical for regulating gene expression. They influence RNA folding, stability, and interactions with RNA-binding proteins .

- The methylation of guanosine residues can alter the dynamics of RNA-protein interactions, thereby affecting various cellular processes such as splicing and translation .

Therapeutic Applications

mRNA Technology

- m²G has garnered attention due to its potential applications in mRNA therapeutics. Modified cap structures that include m²G enhance the stability and translational efficiency of mRNA molecules. This is particularly relevant in the development of mRNA vaccines and therapies for cancer .

- Research indicates that N2-modified cap analogues can inhibit translation effectively, making them valuable tools for controlling gene expression in therapeutic contexts. For instance, N2-modified dinucleotides have shown promising results in enhancing translational activity when incorporated into mRNA transcripts .

Case Studies

Detection Methods

The detection of m²G in RNA molecules is crucial for understanding its biological roles:

- High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used to quantify m²G levels in cellular RNAs .

- The mutational signatures created by m²G during sequencing allow for site-specific detection, enhancing our understanding of its distribution within the transcriptome .

作用机制

2-甲基鸟苷通过 RNA 分子中鸟苷的甲基化来发挥作用。这种修饰可以影响 RNA 的稳定性和结构,影响其与蛋白质和其他分子的相互作用。甲基化由特定的甲基转移酶催化,它们识别并修饰 RNA 中的鸟苷残基。 这种修饰可以改变 RNA 的功能,影响剪接、翻译和基因表达等过程 .

类似化合物:

N6-甲基腺苷: 另一种存在于 RNA 中的甲基化核苷,参与调节基因表达。

5-甲基胞嘧啶: DNA 和 RNA 中发现的胞嘧啶的甲基化形式,在表观遗传调控中起作用。

N2,N2-二甲基鸟苷: 类似的化合物,在 N2 位置有两个甲基,影响 RNA 的稳定性和功能

独特性: 2-甲基鸟苷的独特性在于其鸟苷 N2 位的特定甲基化,与其他甲基化核苷相比,它可以以独特的方式影响 RNA 结构和功能。 它存在于各种 RNA 分子中,并在调节 RNA 稳定性和相互作用中发挥作用,使其成为研究 RNA 生物学和基因表达的关键组成部分 .

相似化合物的比较

N6-Methyladenosine: Another methylated nucleoside found in RNA, involved in regulating gene expression.

5-Methylcytosine: A methylated form of cytosine found in DNA and RNA, playing a role in epigenetic regulation.

N2,N2-Dimethylguanosine: A similar compound with two methyl groups at the N2 position, affecting RNA stability and function

Uniqueness: N2-Methylguanosine is unique due to its specific methylation at the N2 position of guanosine, which can influence RNA structure and function in distinct ways compared to other methylated nucleosides. Its presence in various RNA molecules and its role in regulating RNA stability and interactions make it a critical component in the study of RNA biology and gene expression .

生物活性

N2-Methylguanosine (m²G) is a significant post-transcriptional modification found in various RNA molecules, particularly tRNAs and mRNAs. This compound plays crucial roles in RNA stability, processing, and translation efficiency. Recent research has elucidated its biological activity, revealing its involvement in multiple cellular processes and its potential implications in health and disease.

This compound is formed by the methylation of the nitrogen atom at the 2-position of guanosine. This modification alters the base-pairing properties of guanosine, which can impact RNA structure and function. Studies have shown that m²G retains canonical base-pairing with cytidine (C) while also allowing for non-canonical interactions with uridine (U) and adenine (A) under certain conditions. The methyl group can adopt different orientations, influencing these interactions significantly .

Table 1: Base-Pairing Properties of this compound

| Base | Canonical Pairing | Non-Canonical Pairing |

|---|---|---|

| G | G-C | G-U |

| m²G | m²G-C | m²G-U, m²G-A |

2. Role in tRNA Functionality

This compound is primarily located at critical junctions in tRNA molecules, specifically at the acceptor stem and D-arm junctions. These modifications are essential for the proper folding and stability of tRNAs, which are vital for protein synthesis. Methylation at this position has been linked to enhanced translational fidelity and efficiency .

Recent studies have identified specific methyltransferases responsible for installing m²G in tRNAs, such as TRMT11 and THUMPD3. These enzymes are crucial for maintaining optimal protein synthesis rates and cell proliferation . The absence or dysfunction of these methyltransferases can lead to impaired tRNA function, contributing to various diseases.

3. Implications in Disease

The dysregulation of this compound modifications has been associated with several pathological conditions, including cancer. For instance, modified cap structures at the 5' end of mRNA, which include m²G modifications, have been shown to enhance the binding affinity for eukaryotic translation initiation factors like eIF4E, potentially leading to increased oncogenic protein synthesis .

Moreover, studies indicate that modifications at the N2 position of 7-methylguanosine enhance translational inhibition, suggesting a therapeutic potential for targeting these pathways in cancer treatment .

4. Case Studies

Case Study 1: Translation Inhibition in Cancer Cells

A study evaluated the effects of N2-modified cap analogues on eIF4E binding in cancer cell lines. The results demonstrated that these modifications significantly inhibited translation initiation by competing with natural mRNA caps . This finding underscores the potential use of m²G analogues as therapeutic agents in oncogenesis.

Case Study 2: Identification of m²G Sites

Research utilizing a computational predictor called iRNA-m2G successfully identified m²G sites within eukaryotic transcriptomes. This tool demonstrated high accuracy (95.80%) in predicting m²G locations, facilitating further investigations into its biological roles .

5. Future Directions

The ongoing exploration of this compound's biological activity is vital for understanding its comprehensive role in RNA biology. Future research should focus on:

- Elucidating the full spectrum of biological functions associated with m²G modifications.

- Developing targeted therapies that exploit these modifications for treating diseases such as cancer.

- Enhancing detection methods for m²G to facilitate broader transcriptomic studies.

属性

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-12-11-14-8-5(9(20)15-11)13-3-16(8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEHROROQDYRAW-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943960 | |

| Record name | 2-(Methylimino)-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2140-77-4 | |

| Record name | N2-Methylguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methylguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylimino)-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-METHYLGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45T7B5IAN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。